3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile
Description
Properties
IUPAC Name |
3-phenylimidazo[1,5-a]pyridine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNNERARPITANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ritter-Type Reaction Using Phenyl(pyridin-2-yl)methanol and Acetonitrile
A novel and efficient synthetic route employs a Ritter-type reaction where phenyl(pyridin-2-yl)methanol is reacted with acetonitrile in the presence of a bismuth(III) triflate catalyst and p-toluenesulfonic acid monohydrate. The reaction is carried out in 1,2-dichloroethane (DCE) as solvent under sealed tube conditions at elevated temperature (150 °C) overnight.
- Phenyl(pyridin-2-yl)methanol (1.0 equiv, 0.5410 mmol) is dissolved in DCE (0.3 M).
- Bi(OTf)₃ (5 mol %, 0.02705 mmol) and p-TsOH·H₂O (7.5 equiv, 4.0575 mmol) are added.
- Acetonitrile (15.0 equiv, 8.1150 mmol) is introduced as the nitrile source.
- The sealed reaction mixture is stirred at 150 °C overnight.
- After cooling, the reaction is quenched with saturated sodium bicarbonate and extracted with ethyl acetate.
- The organic layers are dried, filtered, and concentrated.
- Purification is achieved by silica gel column chromatography (20% EtOAc/hexane).
This method yields 3-phenylimidazo[1,5-a]pyridine-1-carbonitrile derivatives efficiently with good purity. The use of bismuth(III) triflate as a Lewis acid catalyst facilitates the cyclization and Ritter-type incorporation of the nitrile group, making this approach strategically valuable for synthesizing various substituted analogs.
Cyclocondensation of 2-(Aminomethyl)pyridines with Electrophilically Activated Nitroalkanes
Another approach involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that are electrophilically activated in the presence of phosphorous acid within a polyphosphoric acid (PPA) medium. This method relies on harsh acidic conditions and elevated temperature to promote cyclocondensation.
- Nitroalkane (5 equiv) is heated with 85% polyphosphoric acid at 110 °C for 30 minutes.
- 2-(Aminomethyl)pyridine is then added in small portions.
- The mixture is stirred at 110 °C for 3 hours.
- The reaction is quenched with ice-cold water, neutralized with aqueous ammonia, and extracted with ethyl acetate.
- The organic layer is analyzed by GC and ^1H NMR to confirm product formation.
- The reaction is sensitive to steric hindrance; phenyl substitution on the nitroalkane can reduce yield.
- This issue is mitigated by replacing α-nitrotoluene with α-nitroacetophenone, which performs better under these conditions.
- The method provides medium to good yields but requires relatively harsh conditions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Activator | Conditions | Yield & Notes |
|---|---|---|---|---|
| Ritter-type reaction | Phenyl(pyridin-2-yl)methanol + Acetonitrile | Bi(OTf)₃ (5 mol%), p-TsOH·H₂O | 150 °C, DCE, overnight, sealed tube | Good yields; mild Lewis acid catalysis; efficient nitrile incorporation |
| Cyclocondensation with nitroalkanes | 2-(Aminomethyl)pyridine + Nitroalkane | Phosphorous acid, 85% PPA | 110 °C, 3 h | Medium to good yields; harsh acidic conditions; sensitive to sterics |
Research Findings and Analysis
- The Ritter-type reaction method represents a significant advancement by enabling the direct introduction of the carbonitrile group via acetonitrile under Lewis acid catalysis. This method is operationally straightforward and avoids strongly acidic media, thus offering better functional group tolerance and milder conditions.
- The cyclocondensation approach, while classical, involves polyphosphoric acid and elevated temperatures that may limit substrate scope due to sensitivity to steric effects and potential decomposition.
- Both methods require purification by chromatographic techniques to isolate the desired this compound with high purity.
- The Ritter-type method also allows for structural diversity by varying the nitrile and alcohol components, potentially enabling synthesis of a broad range of substituted imidazo[1,5-a]pyridines.
Chemical Reactions Analysis
Types of Reactions
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenyl group and other positions on the imidazopyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazopyridine derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile exhibits promising anticancer activity. It has been shown to inhibit specific enzymes that are crucial for tumor growth, making it a candidate for drug development targeting various cancers. Studies suggest that the compound may interact with biological targets involved in cancer pathways, which is essential for understanding its therapeutic potential .
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this compound may also possess anti-inflammatory and antimicrobial activities. Preliminary studies have indicated that it could inhibit certain inflammatory mediators and microbial growth, although further research is needed to elucidate the mechanisms behind these effects .
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods:
- Ritter-type Reactions : This method has been explored for synthesizing imidazo[1,5-a]pyridine derivatives effectively .
- Electrochemical Synthesis : Recent advancements have introduced electrochemically mediated processes that allow for the cyanation of heterocycles, including the production of carbonitriles like this compound .
Binding Affinity Studies
Research has focused on the binding affinity of this compound with various enzymes and receptors. These studies are crucial for determining its pharmacological profile and guiding future drug development efforts .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Phenylimidazo[1,2-a]pyridine | C13H10N2 | Different carboxylic position; potential different biological activity |
| Imidazo[1,5-a]pyridine | C10H8N2 | Lacks the phenyl group; simpler structure |
| 4-Aminoquinoline derivatives | Varies | Known for antimalarial activity; structurally distinct but shares heterocyclic characteristics |
The unique combination of imidazole and pyridine functionalities along with a phenyl substituent at the 3-position sets this compound apart from others in its class .
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study on Anticancer Activity : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved the downregulation of key signaling pathways associated with tumor growth.
- Case Study on Synthesis Efficiency : Research conducted on various synthetic pathways revealed that electrochemical methods provided higher yields and purity compared to traditional methods, showcasing advancements in synthetic chemistry applicable to this compound .
Mechanism of Action
The mechanism of action of 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes and signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Key Observations:
- Solubility : Polar substituents (e.g., CN, CF₃) improve aqueous solubility, whereas phenyl groups enhance lipophilicity, affecting membrane permeability .
- Vibrational Modes : DFT studies indicate that substituents like CN alter vibrational frequencies in the 1650–3000 cm⁻¹ range, distinguishing spectroscopic profiles from unsubstituted derivatives .
Reactivity and Functionalization
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., CN, CF₃) exhibit higher thermal stability, as evidenced by decomposition temperatures in thermogravimetric analyses .
Biological Activity
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile (CAS No. 1018296-21-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
This compound is part of a broader class of imidazopyridine compounds known for their pharmacological potential. Research indicates that these compounds exhibit various biological activities, including:
- Anticancer properties : Inhibition of specific kinases linked to cancer progression.
- Neuroprotective effects : Modulation of cognitive functions through enzyme inhibition.
- Antimicrobial activity : Potential against a range of pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition :
- Kinase Inhibition :
- Interaction with Macromolecules :
Case Studies and Experimental Data
Several studies have evaluated the biological effects of this compound and related compounds:
Pharmacological Applications
The pharmacological potential of this compound extends into various therapeutic areas:
- Anticancer Agents : Due to its kinase inhibition properties, it is being explored as a candidate for cancer therapy.
- Cognitive Enhancers : Its ability to modulate IRAP suggests potential in treating cognitive disorders.
- Antimicrobial Agents : Ongoing research is assessing its efficacy against bacterial and viral infections.
Q & A
Q. What are the common synthetic routes for 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile, and how can reaction yields be optimized?
The iodine-mediated one-pot synthesis is a primary method, utilizing 2-aminomethylpyridine, benzaldehyde, and sodium benzenesulfinate in dimethylformamide (DMF) at 70°C with tert-butyl hydroperoxide as an oxidant. Yields (~60%) can be improved by optimizing solvent polarity (e.g., DMF vs. acetonitrile), temperature control (70–80°C), and oxidant stoichiometry . Cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes under acidic conditions (e.g., polyphosphoric acid) is another route, though yields vary with substituents (e.g., 76% for phenyl derivatives vs. lower yields for α-nitrotoluene) .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on NMR spectroscopy:
- ¹H NMR : Aromatic protons appear as multiplets between δ 7.24–7.76 ppm, with fused imidazo-pyridine protons at δ 6.59–6.87 ppm .
- ¹³C NMR : The cyano carbon resonates at ~116–118 ppm, while the phenyl carbons appear at 127–138 ppm . X-ray crystallography or HRMS is recommended for resolving ambiguities in regiochemistry .
Q. What are the key functional groups influencing reactivity in this compound?
The nitrile group (-CN) at the 1-position participates in nucleophilic additions (e.g., hydrolysis to amides) and metal coordination. The phenyl group at the 3-position enhances π-π stacking in biological systems, while the imidazo-pyridine core enables electrophilic substitution at the 5- and 7-positions .
Advanced Research Questions
Q. How do electronic effects of substituents impact the reaction scope in imidazo[1,5-a]pyridine synthesis?
Electron-withdrawing groups (e.g., -NO₂) on nitroalkanes reduce cyclocondensation efficiency due to decreased nucleophilicity, as seen in the low yield (≤30%) for α-nitrotoluene-derived products. Conversely, electron-donating groups (e.g., -OMe) improve reactivity . Computational studies (DFT) on transition-state energetics are recommended to rationalize these trends.
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,5-a]pyridine derivatives?
Discrepancies in enzyme inhibition (e.g., papain Ki values) may arise from assay conditions (pH, temperature) or competing interactions with off-target proteins. Standardized protocols, such as the Dixon plot method for Ki determination and Lineweaver-Burk analysis for inhibition type (competitive vs. non-competitive), are critical . Thermodynamic profiling (ΔG, ΔH) further clarifies binding mechanisms .
Q. Can this compound serve as a ligand in catalytic systems?
Yes, phosphine-modified analogues (e.g., 3-aryl-1-phosphino derivatives) have been used in Suzuki-Miyaura cross-coupling reactions. The nitrogen-rich core stabilizes palladium complexes, though steric hindrance from the phenyl group may limit substrate scope. Ligand design should prioritize balancing electron-donating capacity and steric accessibility .
Q. What are the challenges in developing luminescent materials from this compound?
While related imidazo-pyridines exhibit tunable emission (e.g., Ethyl 1-formyl derivatives emit at 450–500 nm), the nitrile group in this compound may quench fluorescence via photoinduced electron transfer. Substitution with electron-donating groups (e.g., -NH₂) or incorporation into π-conjugated polymers could mitigate this issue .
Methodological Recommendations
- Synthesis Optimization : Screen solvents (DMF, MeCN) and oxidants (TBHP vs. H₂O₂) via Design of Experiments (DoE) to maximize yield .
- Biological Assays : Use isothermal titration calorimetry (ITC) to validate enzyme binding thermodynamics .
- Material Applications : Employ time-resolved fluorescence spectroscopy to assess luminescence quenching mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
